

Application Note: Inavolisib for In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: *Inavolisib*

Cat. No.: *B607613*

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Audience: Researchers, scientists, and drug development professionals.

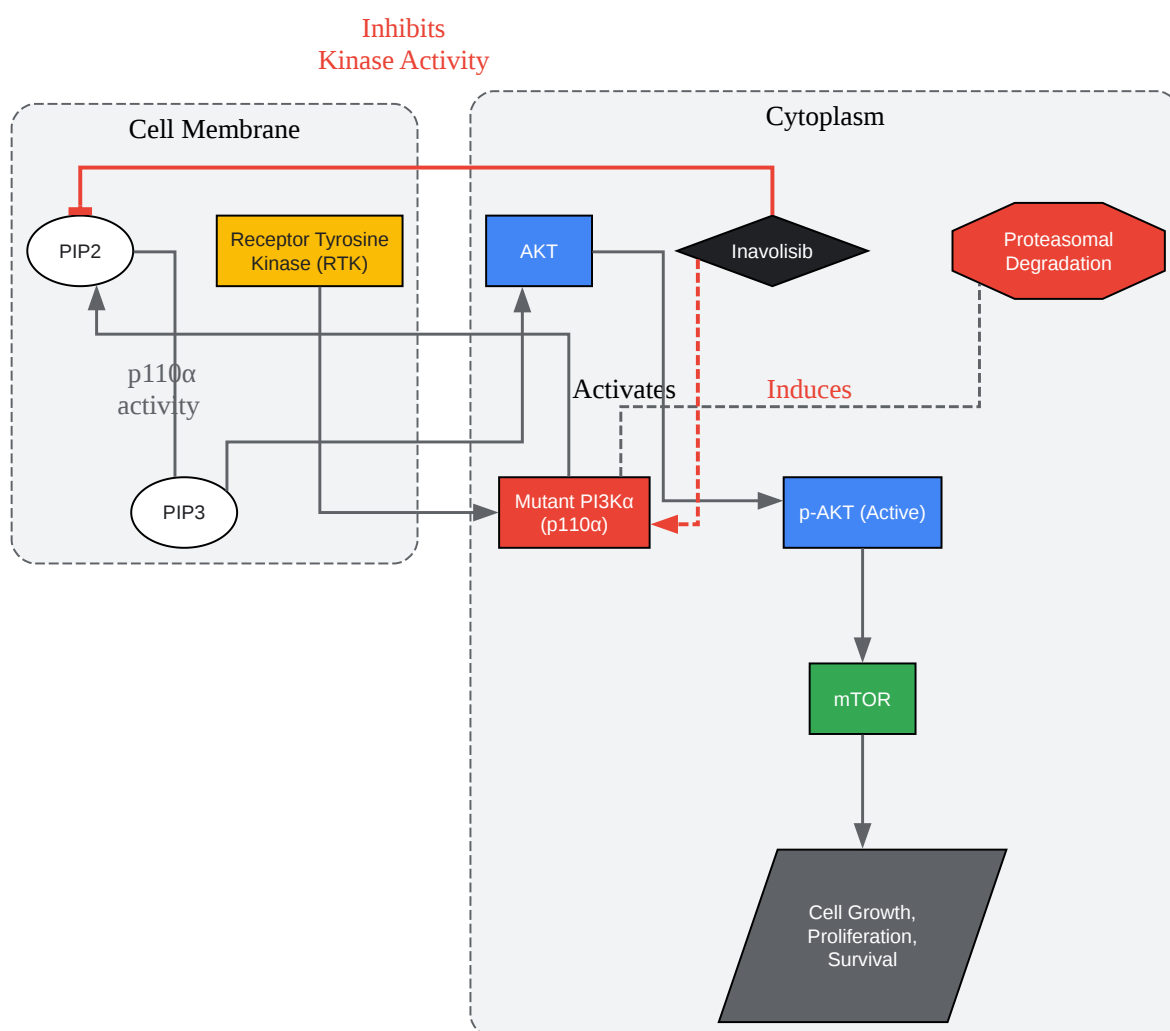
Introduction

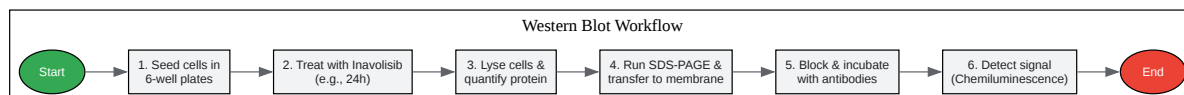
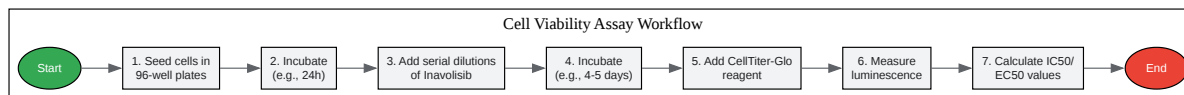
Inavolisib (also known as GDC-0077 or RG6114) is a potent and highly selective oral inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K α) isoform, which is encoded by the PIK3CA gene.[1][2][3] Activating mutations in PIK3CA are among the most common oncogenic drivers in solid tumors, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[4][5] **Inavolisib** possesses a unique dual mechanism of action: it not only inhibits the kinase activity of PI3K α but also specifically promotes the proteasome-mediated degradation of the mutant p110 α protein, the catalytic subunit of PI3K α . [1][3][6][7] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is critical for tumor cell growth, proliferation, and survival.[6][8] These characteristics suggest **inavolisib** may offer a wider therapeutic window compared to other PI3K inhibitors.[4][5] This document provides detailed protocols for utilizing **inavolisib** in cell culture-based experiments to assess its biological activity.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K pathway is a central signaling node that translates extracellular signals from receptor tyrosine kinases (RTKs) into intracellular responses.[6][9] Upon activation, PI3K α phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT.[6][10] Activated AKT (phospho-AKT)

subsequently phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[6][8] In cancers with PIK3CA mutations, this pathway is constitutively active.[6] **Inavolisib** exerts its effect by directly inhibiting the conversion of PIP2 to PIP3 and by inducing the degradation of the mutant PI3K α enzyme.[6][7]





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References

- 1. researchgate.net [researchgate.net]
- 2. Inavolisib | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 3. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degradar of Mutant PI3K α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. esmo.org [esmo.org]
- 6. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 7. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]
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